molecular formula C30H35NO6 B11143442 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11143442
M. Wt: 505.6 g/mol
InChI Key: FETNJDLFBVRCEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired product’s purity and yield. The synthetic route may include the following steps:

    Formation of the Chromen Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring.

    Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions using hexyl halides in the presence of a base.

    Formation of the Butanoate Ester: The butanoate ester is formed by esterification reactions using butanoic acid derivatives and appropriate catalysts.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through carbamate formation reactions using benzyl chloroformate and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various carbamate derivatives.

Scientific Research Applications

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, including the hexyl group, the chromen ring, and the benzyloxycarbonyl group

Properties

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C30H35NO6/c1-2-3-4-8-13-22-18-25-23-14-9-15-24(23)29(33)37-27(25)19-26(22)36-28(32)16-10-17-31-30(34)35-20-21-11-6-5-7-12-21/h5-7,11-12,18-19H,2-4,8-10,13-17,20H2,1H3,(H,31,34)

InChI Key

FETNJDLFBVRCEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4

Origin of Product

United States

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